![molecular formula C13H23NO4 B15360452 Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (BOC) protecting group attached to an aminoethyl moiety. The presence of the BOC group makes it particularly useful in organic synthesis as a protected amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is to use a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid species to form the cyclopropane core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for efficiency and scalability. These systems offer a more efficient, versatile, and sustainable alternative to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate exerts its effects depends on its specific application. In organic synthesis, the BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions to occur at other sites within the molecule. The compound's reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions.
Molecular Targets and Pathways:
Protecting Group Chemistry: The BOC group is commonly used to protect amines during synthesis, preventing unwanted side reactions.
Cyclopropane Reactivity: The cyclopropane ring can participate in various reactions, including ring-opening metathesis and nucleophilic substitution.
Comparación Con Compuestos Similares
Ethyl cyclopropanecarboxylate
tert-Butyl 1-aminocyclopropanecarboxylate
Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 1-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(7-8-13)9(2)14-11(16)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)/t9-/m1/s1 |
Clave InChI |
JDJLDQYEFUUORV-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)C1(CC1)[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1(CC1)C(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


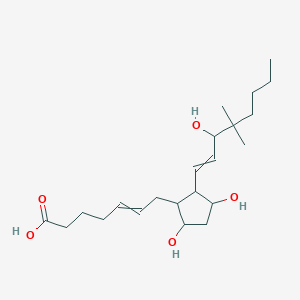
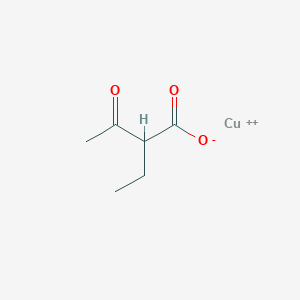
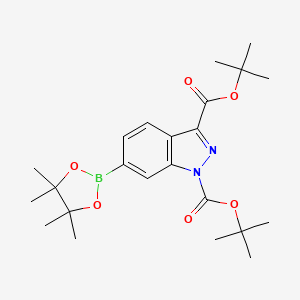

![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
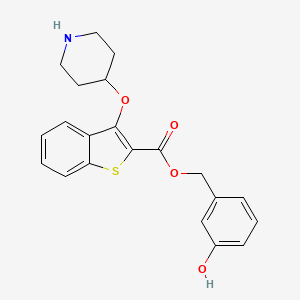

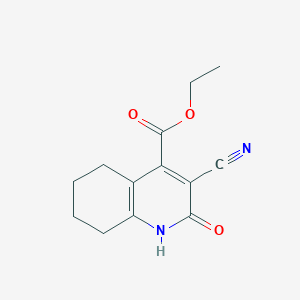
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)
![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
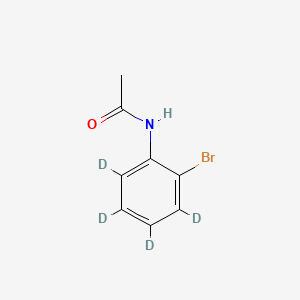
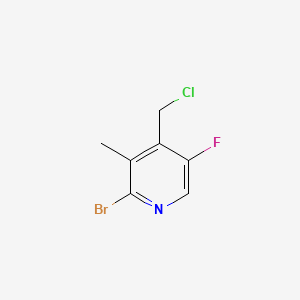
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)
